molecular formula C21H15N5OS B3898872 N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide CAS No. 5916-10-9

N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

Cat. No. B3898872
CAS RN: 5916-10-9
M. Wt: 385.4 g/mol
InChI Key: VIMQGJMTWJBRNS-UHFFFAOYSA-N
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Description

“N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide” is a complex organic compound. It contains a naphthyl group (a two-ring aromatic hydrocarbon), an acetamide group (a combination of acetic acid and amide), and a triazinoindole group (a fused ring system containing a triazine and an indole). The presence of sulfur indicates that a thioether linkage might be present .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The aromaticity of the naphthyl and indole groups could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The acetamide group could potentially undergo hydrolysis or substitution reactions, while the aromatic rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the acetamide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity under various conditions .

properties

IUPAC Name

N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c27-18(22-16-11-5-7-13-6-1-2-8-14(13)16)12-28-21-24-20-19(25-26-21)15-9-3-4-10-17(15)23-20/h1-11H,12H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMQGJMTWJBRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415307
Record name N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5916-10-9
Record name N-naphthalen-1-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

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